molecular formula C6H9ClF2O2S B13257618 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

Cat. No.: B13257618
M. Wt: 218.65 g/mol
InChI Key: NZBCZJYTBZESQD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclopropyl group and two fluorine atoms attached to the third carbon of a propane backbone, with a sulfonyl chloride (-SO₂Cl) functional group at the terminal position. This compound is of interest in organic synthesis due to the unique steric and electronic effects imparted by the cyclopropyl and difluoro substituents, which may influence reactivity in nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C6H9ClF2O2S

Molecular Weight

218.65 g/mol

IUPAC Name

3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-3-6(8,9)5-1-2-5/h5H,1-4H2

InChI Key

NZBCZJYTBZESQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCS(=O)(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl compounds with difluorinated reagents under controlled conditions. One common method includes the reaction of cyclopropylmethyl chloride with difluoromethane sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .

Scientific Research Applications

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride (Target) C₆H₈ClF₂O₂S* ~228.64* Cyclopropyl, -CF₂, -SO₂Cl
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride C₃H₄BrClF₂O₂S 257.48 Bromine, -CF₂, -SO₂Cl
{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride C₉H₁₃FO₂S 204.27 Spiro bicyclic system, -CF₂, -SO₂Cl
1-Benzothiophene-4-sulfonyl chloride C₈H₅ClO₂S₂ 232.71 Aromatic benzothiophene ring, -SO₂Cl
3-Fluoro-propane-1-sulfonyl chloride C₃H₆ClFO₂S 164.59 Single fluorine, -SO₂Cl

Substituent Effects on Reactivity and Stability

  • Cyclopropyl vs. The bromine substituent in the latter may act as a leaving group, enabling further functionalization .
  • Spiro Bicyclic System : The spiro structure in {2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride enhances rigidity, which could stabilize transition states in stereoselective reactions .
  • Aromatic vs. Aliphatic Systems : 1-Benzothiophene-4-sulfonyl chloride’s aromatic ring increases conjugation and may improve thermal stability compared to aliphatic analogs like the target compound .
  • Fluorination Impact : The target’s -CF₂ group provides stronger electron-withdrawing effects than the single fluorine in 3-fluoro-propane-1-sulfonyl chloride, likely increasing the electrophilicity of its sulfonyl chloride group .

Biological Activity

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride (C₆H₈ClF₂O₂S) is an organosulfur compound notable for its unique structural features, including a cyclopropyl group and sulfonyl chloride functionality. This compound has gained attention in organic synthesis and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting potential applications.

  • Molecular Formula : C₆H₈ClF₂O₂S
  • Molecular Weight : 178.585 g/mol
  • Density : Approximately 1.5 g/cm³
  • Boiling Point : About 202 °C at 760 mmHg

The sulfonyl chloride group in this compound is particularly significant as it can act as an electrophile, potentially interacting with nucleophilic sites in biomolecules such as proteins and nucleic acids .

Electrophilic Nature and Reactivity

Sulfonyl chlorides, including 3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride, are known for their electrophilic properties. This allows them to participate in various biochemical reactions that may lead to antimicrobial or anticancer activities. The reactivity of sulfonyl chlorides suggests they could modify biomolecules, potentially leading to therapeutic effects .

Potential Applications in Drug Design

Research indicates that modifications involving cyclopropyl groups can enhance the potency and selectivity of pharmacological agents. For instance, compounds incorporating cyclopropyl acylsulfonamide moieties have shown increased activity against specific targets in drug design . The structural characteristics of 3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride may similarly influence its biological activity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-Chloro-3,3-difluoropropane-1-sulfonyl chlorideC₃H₄ClF₂O₂SContains chlorine instead of hydrogen at C2
3-Dimethylamino-propane-1-sulfonyl chlorideC₅H₁₂ClNO₂SFeatures a dimethylamino group enhancing reactivity
3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride C₆H₈ClF₂O₂S Incorporates a cyclopropyl group affecting sterics

This table highlights the structural diversity among related compounds, emphasizing how the cyclopropyl group may impart unique reactivity and biological properties.

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